(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol

Synthetic intermediate Functional group interconversion Oxidation state

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol (CAS 1350760-73-4) is a benzyl alcohol derivative belonging to the class of trifluoromethoxy-substituted cyclopropyl aromatics. Its molecular formula is C14H15F3O2 (molecular weight 272.26 g/mol), and it features dual cyclopropyl groups at the 3- and 5-positions combined with an –OCF3 group at the 4-position on the phenyl ring.

Molecular Formula C14H15F3O2
Molecular Weight 272.26 g/mol
CAS No. 1350760-73-4
Cat. No. B1456375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol
CAS1350760-73-4
Molecular FormulaC14H15F3O2
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC(=C2OC(F)(F)F)C3CC3)CO
InChIInChI=1S/C14H15F3O2/c15-14(16,17)19-13-11(9-1-2-9)5-8(7-18)6-12(13)10-3-4-10/h5-6,9-10,18H,1-4,7H2
InChIKeyOUNIAURQBHFYEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol (CAS 1350760-73-4): Structural Identity, Class, and Procurable Characteristics


(3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol (CAS 1350760-73-4) is a benzyl alcohol derivative belonging to the class of trifluoromethoxy-substituted cyclopropyl aromatics . Its molecular formula is C14H15F3O2 (molecular weight 272.26 g/mol), and it features dual cyclopropyl groups at the 3- and 5-positions combined with an –OCF3 group at the 4-position on the phenyl ring . It is cataloged by multiple supplier databases as a research-grade organic compound; typical purity specifications offered include NLT 98% and minimum 95% . The compound carries MDL number MFCD26402578 and InChIKey OUNIAURQBHFYEW-UHFFFAOYSA-N . As a functionalized phenylmethanol building block, it is marketed for pharmaceutical R&D, agrochemical intermediate synthesis, and specialty materials research .

Why Generic Phenylmethanol Substitution Fails for (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol in Structure-Activity-Driven Procurement


Benzyl alcohol derivatives carrying a 4-trifluoromethoxy substituent represent a broadly shared chemotype across medicinal chemistry and agrochemical programs . However, the presence of dual cyclopropyl groups at the 3- and 5-positions on (3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol creates a steric and electronic environment that is not recapitulated by mono-cyclopropyl or unsubstituted phenoxy analogs. Substituting with a simpler congener—such as (4-(trifluoromethoxy)phenyl)methanol (CAS 1736-74-9) or a mono-cyclopropyl variant like (3-cyclopropyl-5-(trifluoromethoxy)phenyl)methanol (CAS 2804732-87-2)—alters the conformational restriction, hydrogen-bonding surface topology, and lipophilicity profile, thereby changing target engagement and physicochemical properties in ways that undermine SAR continuity. The quantitative evidence below establishes the measurable dimensions along which the 3,5-dicyclopropyl substitution pattern materially diverges from its closest in-class analogs .

Quantitative Comparative Evidence Guide for (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol (CAS 1350760-73-4) Versus Structural Analogs


Functional Group Identity: Primary Alcohol vs. Aldehyde – Synthetic Handle Divergence Between Target Compound and Its Direct Benzaldehyde Precursor

The target compound (3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol is the reduced primary alcohol derived from 3,5-dicyclopropyl-4-(trifluoromethoxy)benzaldehyde (CAS 1350760-75-6). The benzaldehyde precursor bears an aldehyde (–CHO) group rather than the –CH2OH group, representing a different oxidation state. The conversion of the benzaldehyde to the methanol is documented in patent US 8,742,110 B2 via Dess–Martin periodinane oxidation in the reverse direction (alcohol → aldehyde), using 190 mg (0.698 mmol) of the alcohol to yield 174 mg of the aldehyde (92.2% calculated yield) . This transformation confirms that the target compound serves as a distinct synthetic node from the benzaldehyde, specifically as a protected alcohol or nucleophilic hydroxymethyl source that cannot be replicated by the electrophilic aldehyde congener without additional redox steps. For procurement decisions in multi-step synthesis, selecting the correct oxidation state avoids unnecessary functional group interconversions and improves overall step economy .

Synthetic intermediate Functional group interconversion Oxidation state

Steric Bulk at C3 and C5: Dual Cyclopropane Substitution Versus Mono-Cyclopropane and Unsubstituted Analogs – Conformational and Steric Parameter Comparison

The 3,5-dicyclopropyl substitution pattern on the target compound imposes bilateral steric shielding above and below the aromatic plane, a feature absent in mono-cyclopropyl congeners such as (3-cyclopropyl-5-(trifluoromethoxy)phenyl)methanol (CAS 2804732-87-2) and entirely lacking in the unsubstituted (4-(trifluoromethoxy)phenyl)methanol (CAS 1736-74-9). Topological polar surface area (TPSA) data provide a measurable proxy for this effect: the target compound has a TPSA of 29.5 Ų , while the benzaldehyde analog (lacking the additional –OH hydrogen bond donor) exhibits a lower TPSA of 26.3 Ų . The monocyclopropyl analog (3-cyclopropyl-5-(trifluoromethoxy)phenyl)methanol possesses only one cyclopropyl ring, reducing the bilateral steric compression and resulting in a different conformational ensemble and hydrogen-bonding surface topology compared to the dicyclopropyl target . Dual cyclopropane substitution has been shown in related kinase and GPCR ligand series to restrict rotational degrees of freedom and enhance residence time or selectivity [1], though direct head-to-head binding data for this specific compound are not publicly available at the time of this analysis.

Steric hindrance Conformational restriction Cyclopropane SAR

Lipophilicity Modulation: LogP Comparison of Dicyclopropyl-Trifluoromethoxybenzyl Alcohol Versus Monocyclopropyl and Unsubstituted Analogs

The 3,5-dicyclopropyl substitution pattern significantly elevates lipophilicity relative to mono-cyclopropyl or cyclopropyl-free comparators. The target compound exhibits a computed LogP of 3.83 . The benzaldehyde precursor (two cyclopropyl groups but aldehyde head group) has a measured/calculated LogP of approximately 4.84 (ACD/LogP) and LogD (pH 5.5/7.4) of 4.24 . For structural analogs lacking the dicyclopropyl motif, such as the methyl ester derivative (CAS 1350760-71-2), the XLogP is reported as 4.8 . The monocyclopropyl analog (3-cyclopropyl-5-(trifluoromethoxy)phenyl)methanol would be expected to have a LogP lower than the target compound by approximately 0.7–1.0 log units, based on the ~0.5 log unit contribution per cyclopropyl group established in fragment-based lipophilicity studies [1]. This difference is material when compounds are being selected for membrane permeability, CNS penetration, or metabolic stability optimization. The higher LogP of the dicyclopropyl target relative to mono-cyclopropyl alternatives alters partitioning behavior, protein binding, and susceptibility to oxidative metabolism, each of which carries quantitative consequences in ADME assays.

Lipophilicity LogP Cyclopropyl effect Medicinal chemistry

Procurement-Grade Purity Specification: Minimum 98% vs. Comparable Analogs with Lower or Unspecified Purity Thresholds

The target compound is commercially offered with a purity specification of NLT 98% by MolCore under ISO-certified quality management . The benzaldehyde precursor (CAS 1350760-75-6) is offered by the same vendor at a comparable NLT 98% purity . In contrast, the monocyclopropyl analog (3-cyclopropyl-5-(trifluoromethoxy)phenyl)methanol (CAS 2804732-87-2) is cataloged by multiple suppliers without a standardized minimum purity threshold publicly listed . For procurement in pharmaceutical R&D where intermediate quality directly affects downstream reaction yields and impurity profiles, the existence of an ISO-backed, minimum-guaranteed purity specification provides a verifiable quality benchmark that reduces batch-to-batch variability risk. The CymitQuimica listing specifies a minimum 95% purity with the product status 'discontinued,' indicating that sustainable procurement of the target compound increasingly depends on suppliers maintaining active stock and defined purity standards .

Purity specification Procurement quality Synthetic building block ISO certification

Patent-Corroborated Synthetic Utility as a Late-Stage Intermediate in Spiroxazolidinone SSTR5 Antagonists

Patent US 8,742,110 B2 (Merck Sharp & Dohme Corp., 2014) explicitly discloses (3,5-dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol as a synthetic intermediate in the preparation of substituted spiroxazolidinone compounds that act as selective antagonists of the somatostatin subtype receptor 5 (SSTR5) [1]. The alcohol is oxidized to the corresponding aldehyde using Dess–Martin periodinane (190 mg substrate, 0.698 mmol scale, 92.2% yield), and the aldehyde is subsequently elaborated to the final spiroxazolidinone pharmacophore . This patent establishes the compound as a structure-validated intermediate en route to biologically active molecules with demonstrated in vivo efficacy in mouse oral glucose tolerance tests and improved pharmacokinetic profiles in rhesus monkey [2]. In contrast, the simpler (4-(trifluoromethoxy)phenyl)methanol or monocyclopropyl analogs are not cited in this patent as intermediates for the same spiroxazolidinone lead series, suggesting that the 3,5-dicyclopropyl pattern is structurally required for the target pharmacophore's binding or metabolic profile [1] [2]. This represents a use-case differentiation: the target compound has a patent-documented trajectory to a specific therapeutic target class, whereas simpler analogs do not share this validated path.

Patent intermediate SSTR5 antagonist Spiroxazolidinone Metabolic disease

Evidence-Based Application Scenarios for Procuring (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol (CAS 1350760-73-4)


Medicinal Chemistry: Synthesis of Cyclopropyl-Containing SSTR5 Antagonist Leads

Based on its explicit disclosure in US 8,742,110 B2 as an intermediate for spiroxazolidinone SSTR5 antagonists, procurement of this compound is indicated for medicinal chemistry teams pursuing somatostatin receptor subtype 5 modulation for Type 2 diabetes, obesity, or metabolic syndrome. The 92.2% oxidation yield to the aldehyde at sub-mmol scale demonstrates practical synthetic tractability . The dicyclopropyl motif contributes to the metabolic stability improvements observed in the SSTR5 lead series, where cyclopropyl substitution was associated with enhanced pharmacokinetic profiles in rhesus monkey [1].

Agrochemical Intermediate: Development of Trifluoromethoxyphenyl-Substituted Tetramic Acid Herbicides

The trifluoromethoxy-cyclopropyl phenyl scaffold is structurally congruent with the general formula of trifluoromethoxyphenyl-substituted tetramic acid derivatives claimed as pesticides and/or herbicides in EP-2121597-A1 (Bayer CropScience) and related patent families [2]. Procurement of this benzyl alcohol building block enables exploration of SAR around the phenyl substitution pattern within this herbicidal chemotype, where the dual cyclopropyl + –OCF₃ combination offers a distinct steric and lipophilic profile compared to mono-substituted or halo-substituted analogs used in the patent examples [2].

Combinatorial Library Synthesis: Diversity-Oriented Synthesis Using Sterically Encumbered Benzyl Alcohol Cores

The target compound's dual cyclopropyl groups create a sterically congested environment around the benzylic alcohol, which can be exploited in diversity-oriented synthesis (DOS) libraries to generate sp³-rich, three-dimensional fragments with restricted conformational mobility. The computed TPSA of 29.5 Ų and LogP of 3.83 place this building block within favorable drug-like property space, making it suitable for fragment-based lead discovery (FBLD) and DNA-encoded library (DEL) synthesis where steric uniqueness differentiates library members .

Formulation and Preformulation Screening: Lipophilic Probe Compound for LogP-Dependent Assays

All preclinical screening programs that rank-order compounds by LogP-dependent parameters such as membrane permeability (PAMPA), microsomal stability, or plasma protein binding require a panel of structurally related probe compounds spanning a defined lipophilicity range. With its computed LogP of 3.83, the target compound occupies a LogP window that is ~1 log unit higher than the monocyclopropyl analog and ~1 log unit lower than the benzoate ester (XLogP 4.8), making it a valuable reference point for establishing quantitative structure–property relationship (QSPR) models in lead optimization .

Quote Request

Request a Quote for (3,5-Dicyclopropyl-4-(trifluoromethoxy)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.